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Compound of Interest

Compound Name: Angulatin B

Cat. No.: B12392270 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure elucidation of

Angulatin B, a member of the complex family of sesquiterpenoid polyol esters isolated from

the root bark of Celastrus angulatus. While the specific primary literature detailing the complete

spectroscopic data for Angulatin B (CAS No. 142546-07-4) is not readily available in public

search results, this document outlines the established methodologies and presents

representative data from closely related analogues isolated from the same source. This

approach provides a comprehensive framework for understanding the structural determination

of this class of natural products.

The core structure of these compounds is a β-dihydroagarofuran skeleton, which is extensively

esterified with a variety of acid moieties, leading to a vast diversity of related natural products.

The elucidation of their intricate three-dimensional structures relies on a combination of

advanced spectroscopic techniques and established chemical methods.

Isolation and Purification
The initial step in the structure elucidation of angulatins is their isolation from the plant material,

typically the root bark of Celastrus angulatus. The general workflow involves extraction followed

by multi-step chromatography.

Experimental Protocol: Isolation
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Extraction: The dried and pulverized root bark of C. angulatus is typically extracted

exhaustively with a polar solvent such as methanol under reflux. The resulting crude extract

is then concentrated under reduced pressure.

Preliminary Fractionation: The crude extract is often subjected to fractionation using

macroporous resin column chromatography. Elution is performed with a gradient of methanol

and water to separate compounds based on polarity.

Fine Purification: Fractions containing the compounds of interest are further purified using

repeated column chromatography, often including silica gel and reverse-phase (RP-HPLC)

chromatography, to yield the pure sesquiterpenoid esters.
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Fig. 1: General workflow for the isolation of angulatins.

Structure Elucidation: A Spectroscopic Approach
The determination of the chemical structure of angulatins is primarily achieved through a

combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

High-resolution mass spectrometry provides the molecular formula, while a suite of 1D and 2D

NMR experiments reveals the connectivity and stereochemistry of the molecule.
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Due to the absence of specific data for Angulatin B, the following tables present

representative data for a closely related β-dihydroagarofuran sesquiterpene polyol ester,

Celangulatin C, isolated from Celastrus angulatus.[1]

Mass Spectrometry
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a critical tool for

determining the elemental composition of the molecule.

Parameter Value for Celangulatin C

Ionization Mode Positive

Observed Ion [M+Na]⁺

Measured m/z 725.2680

Molecular Formula C₃₅H₄₆O₁₅

Calculated Mass 725.2684

Table 1: Representative High-Resolution Mass Spectrometry Data for Celangulatin C.[1]

¹H and ¹³C NMR Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of

each proton and carbon atom in the molecule. The data presented below for Celangulatin C

was recorded in CDCl₃.[1]
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Position δC (ppm) δH (ppm), mult. (J in Hz)

1 71.8 5.56, d (3.5)

2 70.1 5.48, dd (3.5, 2.5)

3 31.9 2.35, m

4 74.9 4.60, d (2.5)

5 80.2 -

6 72.1 5.95, s

7 43.5 2.85, d (4.5)

8 73.2 5.28, dd (4.5, 3.0)

9 75.4 5.80, d (3.0)

10 60.3 -

11 86.9 -

12 17.5 1.60, s

13 64.8 4.55, d (12.5); 4.28, d (12.5)

14 24.1 1.35, s

15 - -

Table 2: ¹H and ¹³C NMR Data

for the β-dihydroagarofuran

Core of Celangulatin C.[1]

The various ester groups attached to the core are also identified by their characteristic NMR

signals.
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Ester Group Position δC (ppm)
δH (ppm), mult. (J in

Hz)

Acetoxy 1-OAc
169.5 (C=O), 20.9

(CH₃)
2.05, s

Acetoxy 2-OAc
169.4 (C=O), 20.8

(CH₃)
2.01, s

Acetoxy 8-OAc
169.9 (C=O), 21.0

(CH₃)
1.95, s

Benzoyloxy 9-OBz

165.6 (C=O), 129.5

(C), 133.5 (CH), 128.6

(CH), 130.1 (CH)

8.05, d (7.5); 7.60, t

(7.5); 7.45, t (7.5)

Isobutanoyloxy 13-OiBu

176.6 (C=O), 33.9

(CH), 18.8 (CH₃), 18.7

(CH₃)

2.50, m; 1.15, d (7.0);

1.12, d (7.0)

Table 3: NMR Data for

the Ester Moieties of

Celangulatin C.[1]

Experimental Protocols for Structure Elucidation
NMR Spectroscopy

Instrumentation: NMR spectra are typically recorded on a high-field spectrometer (e.g., 400

or 500 MHz).

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated

solvent, commonly chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal

standard.

1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and numbers of protons

and carbons.

2D NMR: A suite of 2D NMR experiments is crucial for assembling the molecular structure:
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COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the

same spin system, establishing connectivity between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its

directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are two or three bonds away, which is essential for connecting different

fragments of the molecule and determining the positions of the ester groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations

between protons that are close to each other, providing critical information about the

relative stereochemistry of the molecule.

Mass Spectrometry
Instrumentation: High-resolution mass spectra are often obtained using an ESI-TOF

(Electrospray Ionization - Time of Flight) or a similar high-resolution mass spectrometer.

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or

acetonitrile) and infused into the mass spectrometer.
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Fig. 2: Logical workflow for the structure elucidation of angulatins.

Biological Activity and Signaling Pathways
Sesquiterpenoids from Celastrus angulatus have been reported to possess a range of

biological activities, including insecticidal and antitumor effects. The precise signaling pathways

modulated by Angulatin B are not detailed in the available literature. However, related

compounds from this family are known to exert their effects through various mechanisms, and

further research is needed to elucidate the specific molecular targets of Angulatin B.
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In conclusion, the chemical structure elucidation of Angulatin B and its analogues is a complex

process that relies on the systematic application of modern analytical techniques. The

combination of isolation by chromatography followed by detailed analysis using mass

spectrometry and a variety of NMR experiments allows for the unambiguous determination of

their complex molecular structures. This foundational chemical knowledge is a prerequisite for

any further investigation into their pharmacological properties and potential for drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Four novel insecticidal sesquiterpene esters from Celastrus angulatus - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Unraveling the Molecular Architecture of Angulatin B: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12392270#angulatin-b-chemical-structure-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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